molecular formula C14H15N5O2S B414719 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE

Cat. No.: B414719
M. Wt: 317.37g/mol
InChI Key: HKWJVYODLRVFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, cyano groups, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of cyano groups and the sulfanyl moiety. The final step involves the attachment of the tetrahydrofuran moiety to the acetamide group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
  • 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)ACETAMIDE is unique due to its specific structural features, such as the tetrahydrofuran moiety. This structural difference can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H15N5O2S/c15-5-9-4-10(6-16)14(19-13(9)17)22-8-12(20)18-7-11-2-1-3-21-11/h4,11H,1-3,7-8H2,(H2,17,19)(H,18,20)

InChI Key

HKWJVYODLRVFQB-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

solubility

47.6 [ug/mL]

Origin of Product

United States

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